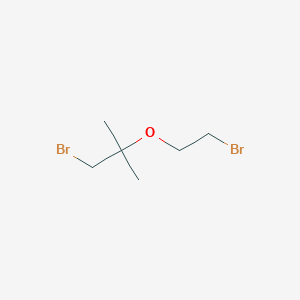
1-Bromo-2-(2-bromoethoxy)-2-methylpropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(2-bromoethoxy)-2-methylpropane is an organic compound with the molecular formula C6H12Br2O It is a brominated ether, characterized by the presence of two bromine atoms and an ether linkage in its structure
Vorbereitungsmethoden
The synthesis of 1-Bromo-2-(2-bromoethoxy)-2-methylpropane typically involves the reaction of 2-methylpropane-1,3-diol with phosphorus tribromide (PBr3) in the presence of a solvent such as diethyl ether. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of bromine.
Synthetic Route:
Starting Material: 2-methylpropane-1,3-diol
Reagent: Phosphorus tribromide (PBr3)
Solvent: Diethyl ether
Reaction Conditions: The reaction is carried out at room temperature, followed by heating to 90°C for 1 hour.
Industrial Production: In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.
Analyse Chemischer Reaktionen
1-Bromo-2-(2-bromoethoxy)-2-methylpropane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-). This reaction typically occurs under basic conditions.
Elimination Reactions: Under the influence of strong bases, the compound can undergo elimination reactions to form alkenes.
Oxidation: The ether linkage in the compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), ethanol, reflux conditions.
Elimination: Potassium tert-butoxide (KOtBu), dimethyl sulfoxide (DMSO), elevated temperatures.
Oxidation: Potassium permanganate (KMnO4), aqueous medium, room temperature.
Major Products:
Nucleophilic Substitution: Corresponding alcohols, ethers, or amines.
Elimination: Alkenes.
Oxidation: Carbonyl compounds.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(2-bromoethoxy)-2-methylpropane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is utilized in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive compounds and drug candidates.
Industrial Chemistry: The compound is employed in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-(2-bromoethoxy)-2-methylpropane involves its reactivity towards nucleophiles and bases. The bromine atoms act as leaving groups, facilitating nucleophilic substitution and elimination reactions. The ether linkage can undergo oxidation, leading to the formation of carbonyl compounds. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-(2-bromoethoxy)-2-methylpropane can be compared with other brominated ethers and similar compounds:
1-Bromo-2-(2-methoxyethoxy)ethane: This compound has a similar structure but contains a methoxy group instead of a second bromine atom. It is used in the synthesis of pigments and dyes.
2-Bromoethyl methyl ether: This compound has a simpler structure with a single bromine atom and is used as an alkylating agent in organic synthesis.
Bis(2-bromoethyl) ether: This compound contains two bromine atoms and two ether linkages, making it useful in the synthesis of polymers and as a cross-linking agent.
Uniqueness: this compound is unique due to the presence of two bromine atoms and an ether linkage, which imparts specific reactivity and versatility in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
52250-77-8 |
|---|---|
Molekularformel |
C6H12Br2O |
Molekulargewicht |
259.97 g/mol |
IUPAC-Name |
1-bromo-2-(2-bromoethoxy)-2-methylpropane |
InChI |
InChI=1S/C6H12Br2O/c1-6(2,5-8)9-4-3-7/h3-5H2,1-2H3 |
InChI-Schlüssel |
DJGHEAIGCPNLKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CBr)OCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



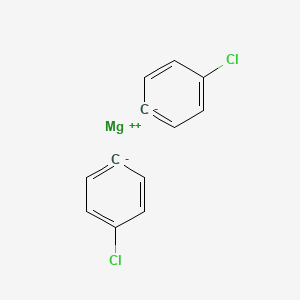

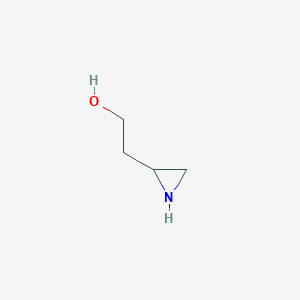
![1-[(Propan-2-yl)amino]-3-[(pyrimidin-2-yl)oxy]propan-2-ol](/img/structure/B14649267.png)
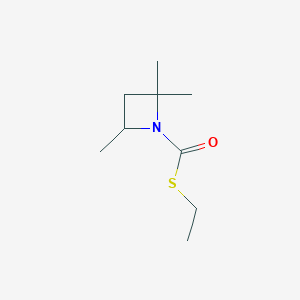
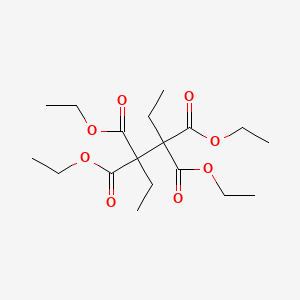



![4-[(2,5-Dichloro-4-hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14649318.png)
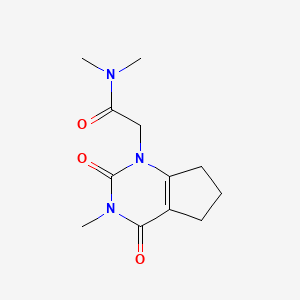

![4-{[(2,2,6,6-Tetramethylpiperidin-1-yl)sulfanyl]carbonothioyl}morpholine](/img/structure/B14649335.png)
